molecular formula C17H12Cl2N4 B587917 三唑仑-D4 CAS No. 145225-04-3

三唑仑-D4

货号: B587917
CAS 编号: 145225-04-3
分子量: 347.235
InChI 键: JOFWLTCLBGQGBO-QFFDRWTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazolam is a benzodiazepine used for short-term treatment of insomnia . It is also known by the brand name Halcion . It is used to treat insomnia (trouble in sleeping) and is usually used for short-term (usually 7 to 10 days) use only .


Synthesis Analysis

The synthesis of triazolam involves a common step of cyclization and formation of the triazolam ring from acetyl hydrazone derivatives . In hypnosis models in mice, triazolam was found to be more potent on a weight basis than flurazepam, nitrazepam, and diazepam .


Molecular Structure Analysis

The molecular formula of triazolam is C17H12Cl2N4 . The average mass is 343.210 Da and the monoisotopic mass is 342.043915 Da .


Chemical Reactions Analysis

Triazolam is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . All these metabolites were almost completely reduced in the presence of a CYP3A inhibitor, itraconazole .


Physical and Chemical Properties Analysis

Triazolam has a molecular weight of 343.21 and is soluble in 0.1 M HCl . The density of triazolam is 1.5±0.1 g/cm3 .

科学研究应用

  1. 血浆浓度-效应关系:Baktır 等人 (1983) 的一项研究发现,三唑仑由于其血浆半衰期短,适用于研究健康受试者的浓度-效应关系。在心理测试中观察到了显着结果,如数字符号替换测试和卡片分类测试 (Baktır, Fisch, Huguenin, & Bircher, 1983).

  2. 在儿童牙科中的应用:Raadall 等人 (1999) 进行了一项随机临床试验,结果发现,与安慰剂相比,三唑仑并未显著减少儿童牙科患者的消极行为,但它通过减少牙医为该手术准备孩子所需的时间来缩短牙科治疗的长度 (Raadall, Coldwell, Kaakko, Milgrom, Weinstein, Perkis, & Karl, 1999).

  3. 改善嗜睡症患者的夜间睡眠:Thorpy 等人 (1992) 的一项研究表明,短期使用三唑仑可改善嗜睡症患者的夜间睡眠质量,而不会减少白天的过度嗜睡 (Thorpy, Snyder, Alóe, Ledereich, & Starz, 1992).

  4. 监管科学和风险评估:Abraham 和 Sheppard (1999) 探讨了三唑仑背后的监管科学,重点关注英国和美国药品法规中相互矛盾的临床风险评估,强调了影响这些评估的社会政治因素 (Abraham & Sheppard, 1999).

  5. 药理特性和治疗效果:Pakes 等人 (1981) 对三唑仑的药理特性及其对失眠患者的疗效进行了全面综述,强调了其作为催眠药的适用性,因为它具有半衰期短和残留镇静作用最小的特点 (Pakes, Brogden, Heel, Speight, & Avery, 1981).

  6. 使用液相色谱-串联质谱的药代动力学研究:Pan 等人 (2008) 开发了一种使用三唑仑-D4 作为内标物测定人血浆中三唑仑及其代谢物的方法,这对于药代动力学研究至关重要 (Pan, Lin, Huang, Hsiong, & Pao, 2008).

  7. 与地尔硫卓的相互作用:Kosuge 等人 (1997) 研究了三唑仑与地尔硫卓之间的相互作用,发现地尔硫卓显着影响三唑仑的药代动力学并增强其镇静作用 (Kosuge, Nishimoto, Kimura, Umemura, Nakashima, & Ohashi, 1997).

  8. 对人类的行为影响:Fillmore 等人 (2001) 证明三唑仑会损害人类对行为的抑制控制,有助于理解镇静催眠药如何诱导行为抑制状态 (Fillmore, Rush, Kelly, & Hays, 2001).

  9. 在大鼠中的抗惊厥特性:Gaudreault 等人 (1996) 探讨了三唑仑在大鼠中的抗惊厥特性和分布,提供了对其在癫痫活动背景下的药代动力学-药效学关系的见解 (Gaudreault, Varin, & Pollack, 1996).

  10. 用作全身麻醉的术前用药:Kim 等人 (2015) 评估了三唑仑和阿普唑仑作为术前用药的抗焦虑、镇静和健忘特性,发现三唑仑产生的健忘发生率较高,而不会引起呼吸抑制 (Kim, Lee, Pyeon, & Jeong, 2015).

作用机制

Target of Action

Triazolam-D4, like its parent compound Triazolam, primarily targets the GABA_A receptor . The GABA_A receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABA is an inhibitory neurotransmitter, which means it reduces neuron excitability .

Mode of Action

Triazolam-D4 interacts with its target, the GABA_A receptor, by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As these benzodiazepine receptors are thought to be coupled to GABA_A receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

Biochemical Pathways

Triazolam-D4, like Triazolam, is metabolized in the liver by the CYP3A4 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various substances. The active site of CYP3A4 is spacious, allowing it to oxidize large polycyclic aromatic hydrocarbons and macrolides such as Triazolam .

Pharmacokinetics

The pharmacokinetic properties of Triazolam-D4 are expected to be similar to those of Triazolam. Triazolam has a bioavailability of 44% when administered orally and 53% when administered sublingually . It has a fast onset of action (15-30 minutes) and a short elimination half-life (1.5-5.5 hours), which is excreted through the kidneys .

Result of Action

The interaction of Triazolam-D4 with the GABA_A receptor results in various pharmacological effects. It enhances the inhibitory actions of GABA in the brain, leading to a decrease in neuronal excitability . This can result in relaxation, sedation, and reduced seizure activity . In addition, it has been found to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties .

Action Environment

Environmental factors can influence the action of Triazolam-D4. For instance, the consumption of certain foods like grapefruit can reduce the metabolism of Triazolam by the CYP3A4 enzyme, which increases the serum concentration of Triazolam . Therefore, it’s important to consider dietary and environmental factors when administering Triazolam-D4.

安全和危害

Triazolam may increase the risk of serious or life-threatening breathing problems, sedation, or coma if used along with certain medications . It may cause a physical dependence, especially if you take it for several days to several weeks .

未来方向

Triazolam is usually taken as needed at bedtime but not with or shortly after a meal . It is an ideal benzodiazepine for this use because of its fast onset of action and short half-life . It puts a person to sleep for about 1.5 hours, allowing its user to avoid morning drowsiness .

生化分析

Biochemical Properties

Triazolam-D4 interacts with several enzymes and proteins in the body. It is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . These interactions are primarily facilitated by the Cytochrome P450 3A (CYP3A) enzyme .

Molecular Mechanism

The molecular mechanism of Triazolam-D4 involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the CYP3A enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triazolam-D4 change over time. The compound exhibits stability and degradation patterns typical of benzodiazepines. Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

Triazolam-D4 is involved in several metabolic pathways. It interacts with the CYP3A enzyme during its metabolism . The compound can also affect metabolic flux and metabolite levels.

属性

IUPAC Name

8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFWLTCLBGQGBO-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016464
Record name Triazolam-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145225-04-3
Record name Triazolam-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 610 mg. (2 mmoles) of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in 10 ml. of dry tetrahydrofuran at room temperature was added 115 mg. of a 50% dispersion of sodium hydride in oil (2.4 mmoles of hydride). The mixture was warmed gently on the steam bath for approximately 1 hour until hydrogen evolution stopped. Dimorpholinophosphinic chloride (764 mg., 3.0 mmoles) was added and the resulting mixture was stirred at room temperature for 2 hours. To this mixture was then added a solution of 296 mg. (4 mmoles) of acethydrazide in 5 ml. of dry tetrahydrofuran and stirring was continued for 15 minutes at room temperature. Solvents were evaporated and the residue was dissolved in 20 ml. of butanol and heated to reflux for 2 hours. Butanol was evaporated. The residue was partitioned between methylene chloride and water. The methylene chloride layer was dried and evaporated. Crystallization of the residue from isopropanol-ether-petroleum ether yielded, in two crops, final product having a m.p. of 225°-227°.
Name
7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
764 mg
Type
reactant
Reaction Step Five
Quantity
4 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
final product

Synthesis routes and methods II

Procedure details

A suspension of 0.363 g. (1.00 mmol.) of 2',5-dichloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone in 5.0 ml. of methylene chloride was cooled to -20° C. in a Dry Ice/acetone bath and treated with 0.206 ml. (0.150 g., 1.50 mmol.) of triethylamine, followed by dropwise addition of 0.106 ml. (1.3 mmol.) of methanesulfonyl chloride. (Most of the starting material dissolved during the addition of the methanesulfonyl chloride.) During 15 minutes the temperature was gradually raised to 0°. The reaction mixture was quenched on ice and extracted with methylene chloride. The organic extracts were treated with a saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and concentrated in vacuo to yield an oil. The oil was dissolved in 5 ml. of freshly distilled tetrahydrofuran in a dry flask and treated first with 0.332 g. (2.00 mmol.) of potassium iodide, then ammonia (gas). After saturating the reaction mixture with ammonia, the mixture was warmed to room temperature (22°-24° C.) and stirred for 24 hours. The mixture was quenched in a saturated aqueous sodium hydroxide solution, extracted with chloroform, dried over anhydrous sodium sulfate and concentrated in vacuo to afford an oil. Crystallization from ethyl acetate and methanol/ethyl acetate yielded 25 mg. of a tan solid of melting point 210°-221° C. Recrystallization from ethyl acetate gave pure 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine of melting point 223°-225° C.
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine

Synthesis routes and methods III

Procedure details

In the manner given in Example 8, 2',5-dichloro-2-[3-(bromomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone is reacted with a saturated solution of ammonia in methanol to give 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][1,4] benzodiazepine of melting point 225°-228° C.
Name
2',5-dichloro-2-[3-(bromomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][1,4] benzodiazepine
Customer
Q & A

Q1: What is the role of Triazolam-D4 in the analysis of Triazolam and its metabolites?

A: Triazolam-D4 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Triazolam and its metabolites (α-hydroxytriazolam and 4-hydroxytriazolam) in human urine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。